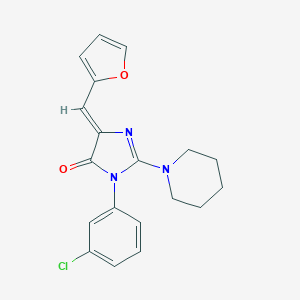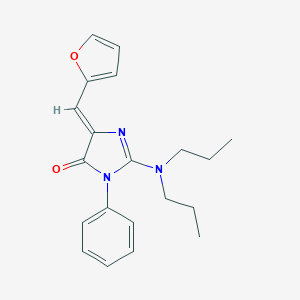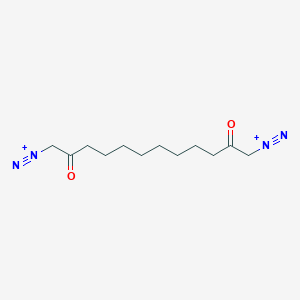
2,11-Dioxododecane-1,12-didiazonium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,11-Dioxododecane-1,12-didiazonium, commonly known as DDD, is a synthetic compound that has been used in scientific research for several decades. It belongs to the class of diazonium salts and is known for its ability to modify biomolecules such as proteins and nucleic acids.
作用機序
The mechanism of action of DDD involves the formation of a diazonium ion, which can react with the amino groups of biomolecules. The diazonium ion can undergo two reactions: (1) electrophilic substitution, where it replaces a hydrogen atom on the amino group, and (2) coupling, where it reacts with another molecule to form a stable adduct. The electrophilic substitution reaction is reversible, while the coupling reaction is irreversible.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DDD depend on the biomolecule that it modifies. In proteins, DDD can affect enzyme activity, protein-protein interactions, and protein localization. In nucleic acids, DDD can affect DNA-protein interactions and gene expression. DDD has also been shown to have antimicrobial activity against gram-positive bacteria.
実験室実験の利点と制限
One of the advantages of using DDD in lab experiments is its ability to modify biomolecules in a site-specific manner. This allows researchers to study specific interactions and functions of biomolecules. Another advantage is its stability, which allows for long-term storage and use. However, one of the limitations of using DDD is its toxicity. DDD can be toxic to cells and organisms, and caution should be taken when handling and using it.
将来の方向性
There are several future directions for the use of DDD in scientific research. One direction is the development of new methods for the site-specific modification of biomolecules. Another direction is the use of DDD in the study of protein and nucleic acid interactions in vivo. Additionally, DDD could be used in the development of new antimicrobial agents.
Conclusion:
In conclusion, DDD is a synthetic compound that has been used in scientific research for several decades. It has been shown to be useful in the modification of biomolecules such as proteins and nucleic acids. DDD has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
合成法
The synthesis of DDD involves the reaction of 1,12-diaminododecane with sodium nitrite and hydrochloric acid. The reaction results in the formation of DDD as a yellowish-brown powder. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学的研究の応用
DDD has been used in various scientific research applications. One of the most common uses of DDD is in the modification of proteins. DDD can react with the amino groups of proteins, resulting in the formation of stable adducts. These adducts can be used to study protein-protein interactions, enzyme activity, and protein localization. DDD has also been used in the modification of nucleic acids. It can react with the amino groups of nucleotides, resulting in the formation of stable adducts. These adducts can be used to study DNA-protein interactions and gene expression.
特性
分子式 |
C12H20N4O2+2 |
|---|---|
分子量 |
252.31 g/mol |
IUPAC名 |
2,11-dioxododecane-1,12-didiazonium |
InChI |
InChI=1S/C12H20N4O2/c13-15-9-11(17)7-5-3-1-2-4-6-8-12(18)10-16-14/h1-10H2/q+2 |
InChIキー |
YYZYXQGRYOUEQB-UHFFFAOYSA-N |
SMILES |
C(CCCCC(=O)C[N+]#N)CCCC(=O)C[N+]#N |
正規SMILES |
C(CCCCC(=O)C[N+]#N)CCCC(=O)C[N+]#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{3-bromo-5-ethoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295889.png)
![2-{3-chloro-5-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295890.png)
![2-{3-chloro-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295891.png)
![4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B295893.png)
![N'-[(E)-{4-[2-(4-bromophenoxy)ethoxy]-3-chloro-5-methoxyphenyl}methylidene]pyridine-4-carbohydrazide](/img/structure/B295896.png)
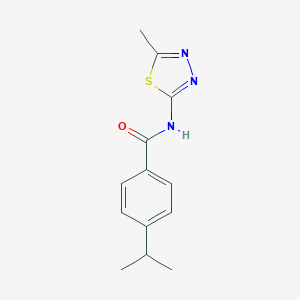
![4-tert-butyl-N-[5-(3-propoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B295900.png)
![7-chloro-N-[3-[4-[7-[4-[3-[(7-chloroquinolin-4-yl)amino]propyl]piperazin-1-yl]heptyl]piperazin-1-yl]propyl]quinolin-4-amine](/img/structure/B295902.png)
![7-Chloro-4-[4-(3-{4-[3-(4-{3-[4-(7-chloro-4-quinolinyl)-1-piperazinyl]propyl}-1-piperazinyl)propyl]-1-piperazinyl}propyl)-1-piperazinyl]quinoline](/img/structure/B295903.png)
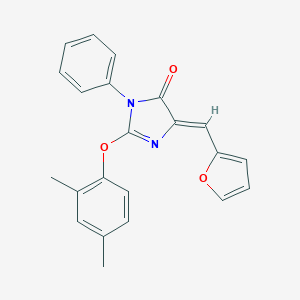
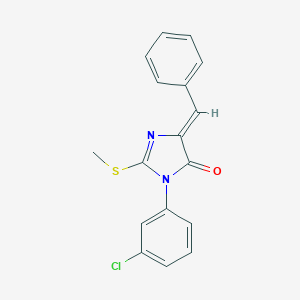
![ethyl 2-[(4-benzylidene-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]propanoate](/img/structure/B295908.png)
